While the provided abstracts do not detail the specific synthesis of the (R)-enantiomer, they frequently refer to its use as a starting material, implying its accessibility through known synthetic routes. For instance, its synthesis could involve the preparation of the racemic mixture of 2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol, followed by chiral resolution to isolate the (R)-enantiomer. []
The key chemical transformation involving (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is its alkylation at the 6-hydroxyl group. This reaction allows for the introduction of various substituents, typically linked through an ether (C-O-C) bond, to generate a range of analogues. [, , , , , , , , , , ]
These substituents typically consist of aryl or heteroaryl groups, often incorporating halogens or trifluoromethyl groups to modulate lipophilicity and electronic properties. [, , , , , , , , , , ]
While (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol itself might not possess potent biological activity, its derivatives, particularly those with extended aromatic side chains, often exhibit antimycobacterial properties. These compounds are thought to act as prodrugs, requiring bioreductive activation within the bacteria. [, , , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: